molecular formula C27H42O3 B13728843 ((1S,4S,5S)-4-(2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol

((1S,4S,5S)-4-(2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol

Cat. No.: B13728843
M. Wt: 414.6 g/mol
InChI Key: CFMRIVODIXTERW-LKXRKSRJSA-N
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Preparation Methods

The synthesis of Onternabez involves several steps, starting with the preparation of the pinene dimethoxy-DMH-CBD derivative. The synthetic route includes the following steps :

    Preparation of the starting material: The synthesis begins with the preparation of the pinene dimethoxy-DMH-CBD derivative.

    Reaction conditions: The reaction conditions involve the use of specific reagents and catalysts to achieve the desired product. The exact details of the reaction conditions are proprietary and not publicly disclosed.

    Industrial production methods: Industrial production of Onternabez involves scaling up the laboratory synthesis to a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Onternabez undergoes various chemical reactions, including:

    Oxidation: Onternabez can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert Onternabez into reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the Onternabez molecule.

    Common reagents and conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product.

    Major products formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Onternabez

Scientific Research Applications

Comparison with Similar Compounds

Onternabez is unique in its high selectivity for the CB2 receptor compared to other similar compounds. Some similar compounds include:

    Cannabidiol dimethyl ether: A synthetic cannabinoid with different receptor selectivity.

    Cannabidiol diacetate: Another synthetic cannabinoid with distinct properties.

    HU-210: A synthetic cannabinoid with higher affinity for the CB1 receptor.

    HU-320: A synthetic cannabinoid with different pharmacological properties.

    HU-211: A synthetic cannabinoid with unique effects.

Onternabez stands out due to its high selectivity for the CB2 receptor, making it a valuable tool for studying the role of the CB2 receptor in various biological processes and for developing new therapeutic agents targeting this receptor .

Properties

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

[(1R,4R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol

InChI

InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3/t20-,21+,22?/m1/s1

InChI Key

CFMRIVODIXTERW-LKXRKSRJSA-N

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)[C@@H]2C=C([C@@H]3CC2C3(C)C)CO)OC

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC

Origin of Product

United States

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